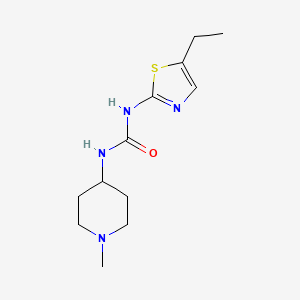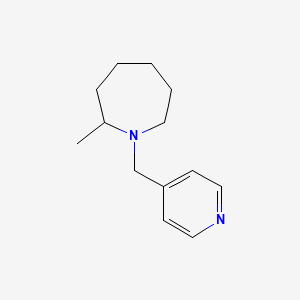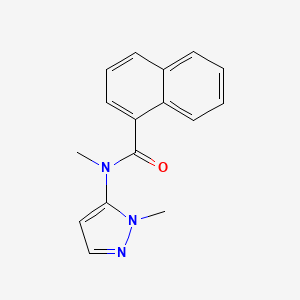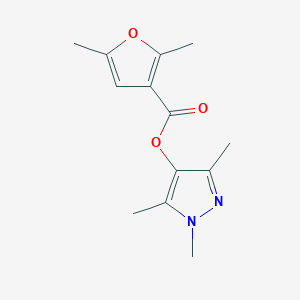![molecular formula C16H25N3 B7592452 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER is a heterocyclic compound that contains a pyridine ring and two piperidine rings.
Mécanisme D'action
The exact mechanism of action of 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine is not fully understood. However, it has been suggested that this compound may interact with various receptors in the brain and body, including nicotinic acetylcholine receptors and sigma-1 receptors. This compound has also been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In the brain, this compound has been found to increase the release of acetylcholine, a neurotransmitter that is important for memory and learning. This compound has also been found to increase the release of dopamine, a neurotransmitter that is important for reward and motivation. In the body, this compound has been found to have a vasodilatory effect, which can help to reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine in lab experiments is its ability to modulate various receptors and enzymes, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Méthodes De Synthèse
The synthesis of 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine involves the reaction of 4-bromomethylpyridine with piperidine in the presence of a suitable base. The resulting intermediate is then reacted with another molecule of piperidine to yield this compound.
Applications De Recherche Scientifique
4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has been found to have a positive effect on memory and learning, making it a potential treatment for Alzheimer's disease. In oncology, this compound has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In cardiovascular diseases, this compound has been found to have a vasodilatory effect, making it a potential treatment for hypertension.
Propriétés
IUPAC Name |
4-[(3-piperidin-1-ylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-2-11-19(12-3-1)16-5-4-10-18(14-16)13-15-6-8-17-9-7-15/h6-9,16H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKVOEDFKCCHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCN(C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)

![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)


![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)




![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)